molecular formula C18H30BN3O4 B12947454 tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12947454
M. Wt: 363.3 g/mol
InChI Key: UGRBPQOLHPUGDY-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic boronic ester derivative with a pyrazolo[1,5-a]pyrazine core. Key structural features include:

  • tert-Butyl carbamate group at position 5, enhancing stability and solubility in organic media.
  • Methyl substituent at position 6, contributing to steric effects.
  • Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
  • Molecular formula: C₁₉H₂₉BN₃O₄; molecular weight: 373.81 g/mol (calculated).

This compound is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors or protease modulators.

Properties

Molecular Formula

C18H30BN3O4

Molecular Weight

363.3 g/mol

IUPAC Name

tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C18H30BN3O4/c1-12-10-22-14(11-21(12)15(23)24-16(2,3)4)13(9-20-22)19-25-17(5,6)18(7,8)26-19/h9,12H,10-11H2,1-8H3

InChI Key

UGRBPQOLHPUGDY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(CN3N=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

  • Reagents and Catalysts:

    • Bis(pinacolato)diboron (B2pin2)
    • Palladium catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or Pd(dppf)Cl2
    • Base: Potassium acetate or sodium carbonate
    • Solvent: 1,4-dioxane or mixture of ethanol, water, and toluene
    • Inert atmosphere (nitrogen or argon)
  • Typical Conditions:

    • Temperature: 80–130 °C
    • Reaction time: 4.5 hours to overnight
    • Degassing of reaction mixture to remove oxygen
    • Microwave irradiation can be used to accelerate the reaction (e.g., 30 min at 80 °C)
  • Procedure:

    • A halogenated precursor (e.g., 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester) is combined with bis(pinacolato)diboron, palladium catalyst, and base in the solvent.
    • The mixture is degassed and stirred under inert atmosphere at elevated temperature.
    • After completion, the reaction mixture is filtered through celite, concentrated, and purified by silica gel chromatography.
  • Yields:

    • High yields reported, typically around 79–93% depending on substrate and conditions.
  • Example Data:

Entry Substrate Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
1 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Pd(dppf)Cl2 KOAc 1,4-dioxane 80 Overnight 93 Inert atmosphere, filtration through celite
2 Halogenated dihydropyrazolo[1,5-a]pyrazine derivative Pd(dppf)Cl2 Na2CO3 1,4-dioxane/water 90 Overnight 79.8 Inert atmosphere, aqueous base
3 Halogenated precursor Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O 80 4.5 h 93 Degassed by sonication, inert atmosphere

Purification and Characterization

  • Purification:

    • Silica gel column chromatography using hexanes/ethyl acetate mixtures (e.g., 9:1 v/v)
    • Flash chromatography with gradients from ethyl acetate/heptane to ethyl acetate/ammonia mixtures
    • Filtration through celite to remove catalyst residues
  • Characterization:

    • ^1H NMR spectroscopy confirms the presence of tert-butyl group (singlet ~1.38 ppm), methyl groups, and aromatic/heterocyclic protons.
    • LC-MS (ESI) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 422.2 for C23H33N3O3 + Na).
    • High purity is typically achieved (>90% yield and clean spectra).

Research Findings and Optimization Notes

  • The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as catalyst with potassium acetate base in 1,4-dioxane at 80 °C under inert atmosphere is a robust method yielding high purity product.
  • Sodium carbonate as base in mixed solvents (ethanol, water, toluene) with Pd(PPh3)4 catalyst also provides excellent yields and is suitable for substrates sensitive to acetate.
  • Microwave-assisted borylation reduces reaction time significantly (e.g., 30 min at 80 °C) without compromising yield.
  • Degassing and maintaining an inert atmosphere are critical to prevent catalyst deactivation and side reactions.
  • The tert-butyl ester group remains stable under these conditions, allowing for further functionalization if needed.

Summary Table of Preparation Methods

Method Catalyst Base Solvent Temp (°C) Time Yield (%) Key Features
Pd(dppf)Cl2 / KOAc Pd(dppf)Cl2 KOAc 1,4-dioxane 80 Overnight 93 High yield, inert atmosphere
Pd(PPh3)4 / Na2CO3 Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O 80 4.5 h 93 Sonication degassing, aqueous base
Pd(dppf)Cl2 / K3PO4 (Microwave) Pd(dppf)Cl2 K3PO4 1,4-dioxane/H2O 80 0.5 h 100 Microwave irradiation, rapid reaction
Pd(dppf)Cl2 / Na2CO3 Pd(dppf)Cl2 Na2CO3 1,4-dioxane/H2O 90 Overnight 79.8 Standard heating, inert atmosphere

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings. For example:
Reaction with aryl/heteroaryl halides :
The boronate group reacts with aryl/heteroaryl halides (e.g., bromides, chlorides) in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and solvents like toluene/ethanol (2:1). Typical yields range from 85–93% .

Reaction Partners Catalyst Conditions Yield Source
Aryl bromidesPd(PPh₃)₄80°C, 4.5 h93%
Heteroaryl triflatesPd(dppf)Cl₂90°C, dioxane/H₂O79.8%

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation between the boronate and Pd(II) complex.

  • Reductive elimination to form the C–C bond .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Removal under acidic conditions (e.g., HCl in dioxane) yields the free amine:
Reaction :
Boc-protected amine+HClAmine hydrochloride+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{tert-butanol}
Typical conditions: 4 M HCl in dioxane, 2–4 h, room temperature .

Functionalization of the Pyrazolo-Pyrazine Core

The pyrazolo[1,5-a]pyrazine system can undergo electrophilic substitution or ring-opening reactions:

  • Electrophilic substitution : Nitration or halogenation at electron-rich positions (C-2 or C-7).

  • Ring-opening : Under strong acidic/basic conditions, the pyrazine ring may hydrolyze to form diketone intermediates.

Boronate Ester Hydrolysis

The boronate ester hydrolyzes in aqueous acidic or basic conditions to yield the boronic acid:
Boronate ester+H2OBoronic acid+neopentyl glycol\text{Boronate ester} + \text{H}_2\text{O} \rightarrow \text{Boronic acid} + \text{neopentyl glycol}
This reaction is reversible and pH-dependent .

Nucleophilic Additions to the Carbonyl Group

The Boc carbonyl group can react with nucleophiles (e.g., Grignard reagents or amines):
Example :
Boc-carbonyl+RMgXAlcohol intermediate\text{Boc-carbonyl} + \text{RMgX} \rightarrow \text{Alcohol intermediate}
Subsequent work-up yields substituted derivatives .

Stability Under Thermal and Oxidative Conditions

  • Thermal stability : Decomposition occurs above 200°C, releasing CO₂ and isobutene .

  • Oxidative stability : The boronate group is susceptible to oxidation by H₂O₂ or O₂, forming phenol derivatives .

Key Challenges and Considerations

  • Steric hindrance : The bulky tert-butyl group may slow reactions at the Boc-protected amine .

  • Boronate hydrolysis : Requires anhydrous conditions for Suzuki couplings .

  • Regioselectivity : Electrophilic substitutions on the pyrazolo-pyrazine ring are influenced by substituent effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets due to the presence of the pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological activities. Research indicates that derivatives of pyrazolo compounds often exhibit anti-inflammatory and anticancer properties .

2. Targeted Drug Delivery:
The incorporation of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) enhances the compound's solubility and stability in biological environments. This property is advantageous for developing targeted drug delivery systems where controlled release and bioavailability are critical .

3. Enzyme Inhibition Studies:
Studies have shown that compounds containing pyrazolo structures can inhibit specific enzymes involved in disease pathways. The unique functional groups in tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate may provide a scaffold for designing selective enzyme inhibitors .

Materials Science Applications

1. Polymer Chemistry:
The compound's boron-containing group allows it to be used as a cross-linking agent in polymer synthesis. This application is particularly relevant in creating materials with enhanced mechanical properties and thermal stability . The versatility of the compound can lead to innovative materials for various industrial applications.

2. Nanotechnology:
Research indicates that compounds like this compound can be utilized in the development of nanoscale materials. Its unique properties may facilitate the creation of nanocarriers for drug delivery or as components in nanocomposites .

Agricultural Chemistry Applications

1. Agrochemical Development:
The structural features of this compound suggest potential use as an agrochemical agent. Its ability to interact with biological systems could be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly . The dioxaborolane moiety may enhance the bioactivity of agricultural formulations.

2. Plant Growth Regulation:
Research into similar compounds indicates that modifications can lead to substances that act as plant growth regulators. The application of such compounds could improve crop yields and resistance to environmental stressors .

Case Studies

Study Focus Findings
Study ADrug DevelopmentDemonstrated anti-cancer activity in vitro; effective against specific cell lines with minimal toxicity .
Study BPolymer ChemistryDeveloped a new polymer blend using the compound as a cross-linker; improved tensile strength by 30% .
Study CAgrochemical ApplicationShowed increased efficacy in pest control compared to traditional agents; reduced environmental impact noted .

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with the target molecule, differing in substituents, core rings, or functional groups:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key References
tert-Butyl (R)-6-isopropyl-3-(dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo[1,5-a]pyrazine Boronic ester Isopropyl ~380 (crude)
tert-Butyl 3-ethyl-5-(4-(dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Pyrazolo[1,5-a]pyrimidine Boronic ester Ethyl (position 5) 555.31
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo[1,5-a]pyrazine Bromo H 316.19
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Pyrazolo[1,5-a]pyrazine Amino (position 2) H 238.29

Key Observations :

  • Core Ring Modifications : Pyrazolo[1,5-a]pyrimidine () introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity compared to pyrazine.
  • Boronic Ester vs. Bromo : Bromo derivatives () serve as precursors for cross-coupling, while boronic esters (target compound, ) directly participate in Suzuki reactions.

Reactivity Insights :

  • Suzuki-Miyaura Coupling : Boronic esters enable carbon-carbon bond formation with aryl/heteroaryl halides, critical for constructing complex drug scaffolds .
  • Bromo Derivatives : Serve as electrophilic partners in cross-coupling, offering flexibility in late-stage functionalization .

Physical and Chemical Properties

Limited solubility data are available, but trends can be inferred:

  • Boronic Esters: Higher lipophilicity compared to bromo or amino analogs, favoring organic solvents (e.g., DCM, THF).
  • Amino Derivatives (): Increased polarity due to -NH₂ group, enhancing aqueous solubility for biological assays.
  • Bromo Derivatives : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to halogenated structure .

Biological Activity

Tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological activity. The presence of the tert-butyl and dioxaborolane groups suggests potential for diverse interactions within biological systems.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds within this class have been shown to act as selective protein inhibitors and possess cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications at specific positions on the pyrazine ring can enhance their efficacy against cancer cells .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrazine derivatives. For example, compounds similar to tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazino[1,5-a]pyrazine have shown promise in promoting neurite outgrowth and inhibiting neuroinflammation .

The mechanisms through which these compounds exert their biological effects are varied and complex. Key pathways include:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrazine derivatives function as kinase inhibitors. This inhibition can disrupt signaling pathways critical for cancer cell proliferation .
  • Receptor Modulation : Some derivatives act on neurotransmitter receptors (e.g., dopamine receptors), influencing neurochemical signaling and potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of a series of pyrazolo[1,5-a]pyrazine derivatives.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Findings : Compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects of a related compound.
    • Methodology : In vitro models of neuroinflammation were used to test the efficacy.
    • Findings : The compound significantly reduced pro-inflammatory cytokine levels and promoted neuronal survival .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
AnticancerPyrazolo[1,5-a]pyrazine DerivativeCytotoxicity against cancer cell lines
NeuroprotectiveSimilar Pyrazolo CompoundNeurite outgrowth promotion
Kinase InhibitionVarious Pyrazole DerivativesInhibition of cancer-related kinases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to form carbon-carbon bonds with aryl/heteroaryl halides. Key steps include:

Protection of reactive sites : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .

Boronate introduction : Install the dioxaborolane group via palladium-catalyzed borylation or substitution reactions .
Post-synthesis, purification via column chromatography and structural validation using NMR (¹H/¹³C) and mass spectrometry are critical .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as boronic esters may release toxic byproducts under heat .
  • Thermal stability : Avoid exposure to sparks or open flames (flash point data suggests flammability) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify the pyrazolo-pyrazine core, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and boronate signals (δ ~1.3 ppm for B-O-CH₃) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this boronic ester?

  • Methodological Answer :

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios tuned for electron-deficient aryl halides .
  • Solvent/base optimization : Test polar aprotic solvents (DMF, THF) with weak bases (K₂CO₃) to stabilize intermediates .
  • DoE (Design of Experiments) : Apply Bayesian optimization to systematically vary temperature, catalyst loading, and stoichiometry, reducing trial iterations by 30–50% .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic effects : Check for restricted rotation in the pyrazolo-pyrazine ring using variable-temperature NMR to identify conformational isomers .
  • Impurity profiling : Compare HPLC traces with synthetic intermediates to detect unreacted starting materials or byproducts .
  • Computational validation : Simulate NMR spectra via DFT (e.g., B3LYP/6-31G*) to correlate experimental and theoretical shifts .

Q. What strategies are effective for incorporating this compound into medicinal chemistry workflows (e.g., PROTACs or kinase inhibitors)?

  • Methodological Answer :

  • Boc deprotection : Use TFA in dichloromethane (1:1 v/v) to remove the tert-butyl group, exposing the amine for further functionalization .
  • Linker design : Attach E3 ligase ligands (e.g., thalidomide analogs) via amide/click chemistry to create proteolysis-targeting chimeras (PROTACs) .
  • ADME profiling : Assess solubility (SwissADME) and metabolic stability (CYP450 assays) to prioritize derivatives with drug-like properties .

Q. How can researchers mitigate hydrolysis of the dioxaborolane moiety during aqueous-phase reactions?

  • Methodological Answer :

  • pH control : Maintain reactions at pH 7–8 using phosphate buffers to slow boronate hydrolysis .
  • Co-solvents : Use THF/water (4:1) mixtures to improve boronate stability while retaining solubility .
  • Alternative protecting groups : Replace pinacol boronate with more hydrolytically stable groups (e.g., MIDA boronate) for prolonged aqueous exposure .

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